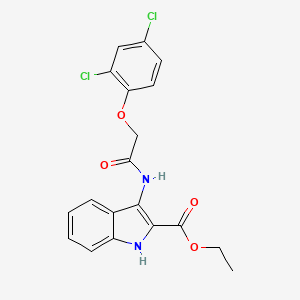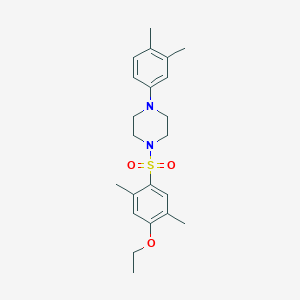![molecular formula C17H19NO4S2 B2788147 N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034331-77-4](/img/structure/B2788147.png)
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a benzo-dioxine sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes cyclization with cyclopentanone under acidic conditions to form the cyclopentyl-thiophene intermediate. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and cyclopentyl groups provide hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Cyclopentyl derivatives: Compounds like cyclopentylamine and cyclopentylsulfonamide.
Benzo-dioxine derivatives: Compounds such as 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene ring provides aromatic stability and potential for electronic interactions, while the cyclopentyl group adds conformational flexibility. The benzo-dioxine sulfonamide moiety contributes to its ability to form strong hydrogen bonds and interact with biological targets.
属性
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,13-5-6-14-15(12-13)22-10-9-21-14)18-17(7-1-2-8-17)16-4-3-11-23-16/h3-6,11-12,18H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXZULBOHXBQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide](/img/structure/B2788064.png)
![7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2788065.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2788071.png)
![6-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2788072.png)
![methyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2788073.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2788075.png)
![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)
![2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide](/img/structure/B2788080.png)


![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)

